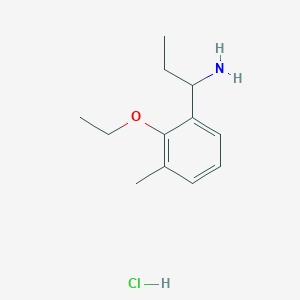

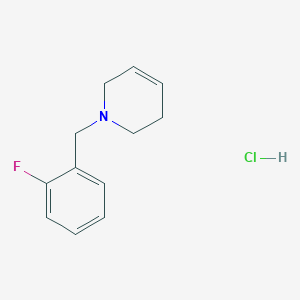

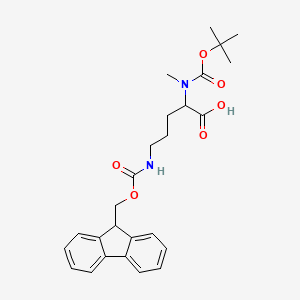

![molecular formula C9H9F4N B1449552 2-Fluoro-2-[4-(trifluorométhyl)phényl]éthan-1-amine CAS No. 1004282-65-8](/img/structure/B1449552.png)

2-Fluoro-2-[4-(trifluorométhyl)phényl]éthan-1-amine

Vue d'ensemble

Description

“2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine” is an active pharmaceutical intermediate .

Molecular Structure Analysis

The molecular weight of “2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine” is 207.17 . The InChI code is1S/C9H9F4N/c10-8(5-14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8H,5,14H2 . Physical And Chemical Properties Analysis

“2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine” is slightly soluble in water . It is stored at a temperature of 4 degrees Celsius . It is available in liquid form .Applications De Recherche Scientifique

Développement de médicaments

Le groupe trifluorométhyle, qui fait partie de la structure de « 2-Fluoro-2-[4-(trifluorométhyl)phényl]éthan-1-amine », se retrouve dans de nombreux médicaments approuvés par la FDA . Ce groupe est connu pour présenter de nombreuses activités pharmacologiques, ce qui en fait un composant précieux dans le développement de nouvelles molécules médicamenteuses .

Synthèse des aminopyridines

“this compound” pourrait potentiellement être utilisé comme réactif dans la préparation d’aminopyridines par des réactions d’amination . Les aminopyridines sont importantes en chimie médicinale et possèdent un large éventail d’activités biologiques.

Ligand catalytique

Ce composé pourrait également être utilisé comme ligand catalytique pour la préparation régiosélective de tétraméthylbiphényles par couplage oxydant aérobie du xylène . Ce processus est catalysé par le palladium .

Effets inhibiteurs sur la voie de signalisation NF-κB

Des composés ayant des structures similaires se sont avérés avoir des effets inhibiteurs sur la voie de signalisation NF-κB . Cette voie joue un rôle crucial dans les réponses immunitaires et inflammatoires, ce qui en fait une cible potentielle pour les interventions thérapeutiques .

Préparation de polyimides fluorés

Le groupe trifluorométhyle dans « this compound » pourrait potentiellement être utilisé dans la préparation de polyimides fluorés . Ces matériaux ont un large éventail d’applications en raison de leur excellente stabilité thermique, de leurs propriétés mécaniques et de leurs propriétés électriques .

Mécanisme D'action

Target of Action

Many compounds containing a trifluoromethyl group are used in medicinal chemistry due to their ability to modify the properties of biological molecules. They can often increase the molecule’s lipophilicity, which can improve its ability to cross cell membranes and reach its target .

Mode of Action

The mode of action of a compound depends on its specific structure and the target it interacts with. Compounds with a trifluoromethyl group often act by forming a covalent bond with their target, which can inhibit the target’s function .

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). Compounds with a trifluoromethyl group often have improved pharmacokinetic properties, such as increased stability and longer half-life .

Action Environment

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors like pH, temperature, and the presence of other molecules. The trifluoromethyl group is stable under a wide range of conditions, which can make compounds containing this group more versatile .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

2-fluoro-2-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c10-8(5-14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8H,5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZXXFOJAXJQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

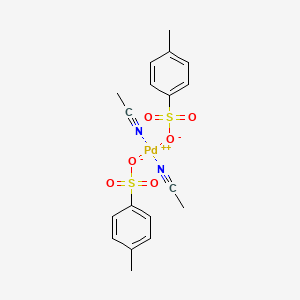

iodonium p-toluenesulfonate](/img/structure/B1449472.png)

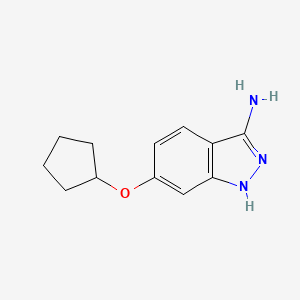

![3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1449485.png)

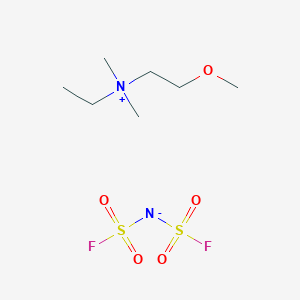

![3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B1449487.png)

![2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B1449491.png)